![molecular formula C18H23NO3S B1669021 西格列汀 CAS No. 74772-77-3](/img/structure/B1669021.png)
西格列汀
概述
描述
Ciglitazone is a member of the thiazolidinedione class of compounds, developed by Takeda Pharmaceuticals in the early 1980s . It is considered the prototypical compound for this class, which includes other notable compounds such as pioglitazone and troglitazone . Although ciglitazone was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
科学研究应用
Antidiabetic Effects
Ciglitazone was initially developed as an antihyperglycemic agent. It has demonstrated significant efficacy in improving insulin sensitivity and promoting beta-cell function in diabetic models.
- Mechanism of Action : Ciglitazone enhances insulin sensitivity by activating PPARγ, leading to increased glucose uptake in peripheral tissues and improved lipid metabolism. In studies involving db/db mice, ciglitazone treatment resulted in better insulin synthesis and storage compared to untreated controls, indicating its potential to protect pancreatic islets from stress-induced damage .
- Case Study : In a study on ob/ob and db/db mice, ciglitazone treatment led to moderate granulation of beta cells and improved overall pancreatic morphology. This suggests that ciglitazone may help maintain the structural integrity of pancreatic islets under diabetic conditions .
Cancer Therapeutics
Recent studies have explored the anticancer properties of ciglitazone, particularly in glioblastoma and bladder cancer.
- Glioblastoma : Ciglitazone has been shown to inhibit the viability of human glioblastoma cell lines (U87MG) through apoptosis induction. This effect highlights its potential as an adjunct therapy in glioblastoma treatment .
- Bladder Cancer : In vitro studies demonstrated that ciglitazone could induce TRAIL (TNF-related apoptosis-inducing ligand) expression in bladder cancer cell lines (RT4 and T24), suggesting that it may enhance apoptotic signaling pathways in these cells .
Autoimmune Diseases
Ciglitazone's immunomodulatory effects have garnered attention for potential applications in treating autoimmune diseases.
- Th17 Cell Differentiation : Research indicates that ciglitazone inhibits Th17 cell differentiation and cytokine production, which are critical in several autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease. By modulating the cell cycle and reducing IL-17 production, ciglitazone could serve as a therapeutic option for managing autoimmune conditions .
- Case Study : A study demonstrated that ciglitazone treatment reduced IL-1β-mediated enhancement of Th17 differentiation, highlighting its potential role in regulating inflammatory responses associated with autoimmune diseases .
Anti-inflammatory Properties
Ciglitazone has been investigated for its anti-inflammatory effects across various models.
- Sepsis Model : In experimental sepsis models, ciglitazone exhibited significant anti-inflammatory effects by modulating inflammatory pathways, suggesting its utility in managing sepsis-related complications .
- Airway Remodeling : Ciglitazone's anti-fibrotic effects were observed in rhinovirus-induced airway remodeling models. It decreased the expression of matrix metalloproteinase-9 (MMP-9) and transforming growth factor-beta (TGF-β), indicating potential therapeutic benefits in asthma management .
Data Summary
The following table summarizes key findings related to the applications of ciglitazone:
作用机制
西格列佐酮通过高亲和力(EC50为3.0 μM)与PPARγ配体结合域结合来发挥其作用 . 这种结合激活PPARγ,进而调节参与葡萄糖和脂质代谢的基因的转录。 PPARγ的激活导致胰岛素敏感性增加,脂肪生成增强,以及人类脐静脉内皮细胞的分化和血管生成减少 . 此外,西格列佐酮减少人类颗粒细胞的血管内皮生长因子产生 .
生化分析
Biochemical Properties
Ciglitazone is a potent and selective PPARγ ligand . It binds to the PPARγ ligand-binding domain with an EC50 of 3.0 μM . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
Ciglitazone has been observed to have various effects on cells. It is active in vivo as an anti-hyperglycemic agent in the ob/ob murine model . Ciglitazone increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells .
Molecular Mechanism
The molecular mechanism of Ciglitazone involves its role as a PPARγ ligand . By binding to the PPARγ ligand-binding domain, it influences various cellular and molecular processes .
Dosage Effects in Animal Models
In C57BL 6J-ob ob mice, treatment with 100 mg/kg Ciglitazone for 2 days elicited a drastic fall in blood glucose
Metabolic Pathways
Ciglitazone’s involvement in metabolic pathways is largely associated with its role as a PPARγ ligand . PPARγ is known to play a crucial role in the regulation of several metabolic pathways, including lipid biosynthesis and glucose metabolism .
准备方法
西格列佐酮的合成涉及多个步骤,从容易获得的起始原料开始。关键步骤包括噻唑烷二酮环的形成和苄基的连接。合成路线通常包括以下步骤:
噻唑烷二酮环的形成: 这是通过在酸性条件下使合适的胺与硫酯反应来实现的。
西格列佐酮的工业生产方法可能涉及优化这些步骤,以确保高收率和纯度,以及大规模生产的可扩展性。
化学反应分析
西格列佐酮会发生各种化学反应,包括:
氧化: 西格列佐酮可以被氧化形成亚砜和砜。
还原: 西格列佐酮的还原会导致形成噻唑烷衍生物。
取代: 亲核取代反应可以将不同的取代基引入苄基.
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂,用于还原的氢化锂铝等还原剂,以及用于取代反应的甲醇钠等亲核试剂。这些反应产生的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
西格列佐酮经常与其他噻唑烷二酮类化合物进行比较,例如:
吡格列酮: 以其有效的胰岛素增敏作用和与曲格列酮相比更低的肝毒性风险而闻名.
生物活性
Ciglitazone, a member of the thiazolidinedione (TZD) class, is primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Although it is not used clinically as a drug, it has been instrumental in the development of other TZD medications. This article explores the biological activity of ciglitazone, focusing on its effects on various biological pathways, enzyme activities, and potential therapeutic applications, particularly in metabolic disorders and cancer.
Ciglitazone activates PPARγ with an effective concentration (EC50) of approximately 3 μM and shows at least 33-fold selectivity over PPARα and PPARδ . This activation leads to several downstream effects, including modulation of glucose metabolism, lipid homeostasis, and anti-inflammatory responses.
Effects on Enzyme Activities
Recent studies have highlighted ciglitazone's impact on key enzymes involved in erythrocyte function:
- Carbonic Anhydrase II (CA II) : Ciglitazone inhibits CA II with an IC50 of 0.0063 mM for hydratase activity and 0.047 mM for esterase activity. This inhibition may contribute to the anemia observed with TZD treatments .
- Glucose-6-Phosphate Dehydrogenase (G6PD) : The compound also inhibits G6PD activity with an IC50 of 0.067 mM, further implicating its role in erythrocyte integrity and function .
Antidiabetic Properties
Ciglitazone exhibits hypoglycemic effects, making it a subject of interest in diabetes research. It enhances insulin sensitivity and promotes adipogenesis by increasing adiponectin levels in various cell types .
Anti-Cancer Activity
Ciglitazone has shown promise in cancer research, particularly regarding bladder cancer. Studies indicate that ciglitazone can induce apoptosis in bladder cancer cell lines (e.g., T24) through both intrinsic and extrinsic pathways. It does so by up-regulating TRAIL (TNF-related apoptosis-inducing ligand) expression and down-regulating anti-apoptotic proteins such as c-FLIP and survivin, thus restoring TRAIL sensitivity in resistant cells .
Case Study: Bladder Cancer
In vivo studies using nude mice demonstrated that ciglitazone treatment significantly inhibited the growth of high-grade bladder tumors derived from T24 cells. The tumor volume in treated mice remained stable compared to control groups, underscoring ciglitazone's potential as an anti-cancer agent .
Anti-Inflammatory Effects
Ciglitazone also exhibits anti-inflammatory properties, which are partially mediated through the upregulation of GILZ (glucocorticoid-induced leucine zipper), a protein that plays a critical role in modulating inflammatory responses . This effect is particularly relevant in conditions characterized by chronic inflammation.
Summary of Biological Activities
Activity | Effect | IC50/EC50 |
---|---|---|
PPARγ Activation | Hypoglycemic effects | EC50 = 3 μM |
Inhibition of CA II | Contributes to anemia | IC50 = 0.0063 mM (hydratase), 0.047 mM (esterase) |
Inhibition of G6PD | Affects erythrocyte integrity | IC50 = 0.067 mM |
Induction of Apoptosis | In bladder cancer cells | - |
Upregulation of TRAIL | Restores sensitivity to TRAIL-induced apoptosis | - |
Anti-inflammatory effects | Modulates immune response | - |
属性
IUPAC Name |
5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFWTZACSRHJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040757 | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-77-3 | |
Record name | Ciglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciglitazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。